RH 795: A Technical Guide to its Mechanism of Action and Application in Neuronal Imaging
RH 795: A Technical Guide to its Mechanism of Action and Application in Neuronal Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
RH 795 is a lipophilic, styryl dye renowned for its utility as a fast-response potentiometric probe in the functional imaging of neurons.[1] As a member of the voltage-sensitive dye (VSD) family, RH 795 enables the real-time monitoring of transmembrane potential changes, offering a powerful tool for investigating neuronal signaling and network dynamics. This technical guide provides an in-depth exploration of the core mechanism of action of RH 795, supported by quantitative data, detailed experimental protocols, and visual representations of its operational principles and application workflows.
Core Mechanism of Action: Electrochromism
The voltage-sensing capability of RH 795 is rooted in an electrochromic mechanism , also known as the molecular Stark effect. This process involves a direct interaction between the dye's chromophore and the electric field across the neuronal membrane.
RH 795 is an amphiphilic molecule, possessing both a lipophilic tail that anchors it within the cell membrane and a hydrophilic portion that positions the chromophore within the membrane's electric field. The chromophore of RH 795 has an asymmetrical charge distribution in its ground state. When the transmembrane potential changes, the strong electric field across the membrane alters the energy levels of the dye's molecular orbitals. This perturbation of the electronic structure leads to a rapid shift in the dye's absorption and emission spectra.
Specifically, depolarization of the neuronal membrane typically causes a hypsochromic (blue) shift in the excitation spectrum, while hyperpolarization results in a bathochromic (red) shift. By exciting the dye at a fixed wavelength on the edge of its absorption spectrum and measuring the resulting fluorescence intensity, these spectral shifts are translated into changes in fluorescence, providing a real-time optical readout of neuronal activity. The response time of this mechanism is in the sub-millisecond range, making it ideal for tracking fast neuronal events such as action potentials.
Physicochemical and Photophysical Properties
| Property | Value | Notes |
| Chemical Name | N-(3-Sulfopropyl)-4-(4-(dibutylamino)styryl)pyridinium betaine | |
| Molecular Formula | C26H39N3O3S | |
| Molecular Weight | 485.68 g/mol | |
| CAS Number | 172807-13-5 | [2] |
| Excitation Maximum (in Methanol) | 530 nm | [2] |
| Emission Maximum (in Methanol) | 712 nm | [2] |
| Spectral Shift in Membrane | Blue-shift of up to 20 nm for excitation and 80 nm for emission | [2] |
| Fractional Fluorescence Change (ΔF/F) per 100 mV | ~3% (for the similar dye RH 237) | [3] |
| Phototoxicity | Weaker and slower developing compared to Di-4-ANEPPS | [4] |
| Bleaching | Slower bleaching compared to Di-4-ANEPPS | [4] |
Experimental Protocols
In Vitro Brain Slice Imaging with RH 795
This protocol is adapted from a method for VSD imaging in brain slices combined with whole-cell patch recording.[5]
1. Slice Preparation:
- Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
- Rapidly dissect the brain and prepare 300-400 µm thick slices using a vibratome in ice-cold ACSF.
- Transfer slices to a holding chamber with oxygenated ACSF at room temperature for at least 1 hour before staining.
2. Staining Procedure:
- Prepare a stock solution of RH 795 in DMSO.
- Dilute the stock solution in ACSF to a final concentration of 0.02-0.2 mg/mL.
- Incubate the slices in the staining solution for 20-30 minutes at room temperature, protected from light.
- Transfer the stained slices to the recording chamber and perfuse with oxygenated ACSF.
3. Imaging:
- Use an epifluorescence microscope equipped with a high-speed CCD camera.
- Excite the dye using a wavelength on the red edge of its absorption spectrum (e.g., 620-640 nm).
- Collect the emitted fluorescence using a long-pass filter (e.g., >665 nm).
- Acquire images at a high frame rate (e.g., 100-500 Hz) to capture fast neuronal dynamics.
- Simultaneous whole-cell patch-clamp recordings can be performed to correlate the optical signals with intracellular voltage changes.
In Vivo Neuronal Imaging with RH 795 (Generalized Protocol)
1. Animal Preparation:
- Anesthetize the animal and mount it in a stereotaxic frame.
- Perform a craniotomy to expose the brain region of interest.
- Carefully remove the dura mater.
2. Dye Application:
- Prepare a solution of RH 795 in saline or ACSF.
- Apply the dye solution directly to the exposed cortical surface. The concentration and volume will need to be optimized for the specific application.
- Allow the dye to incubate for 60-90 minutes.
- After incubation, wash the cortical surface with dye-free ACSF to remove excess dye.
3. Imaging:
- Use a suitable in vivo imaging setup, such as a two-photon microscope or a wide-field fluorescence microscope.
- Use an appropriate excitation wavelength and emission filter combination for RH 795.
- Acquire time-series images to record spontaneous or stimulus-evoked neuronal activity.
- Minimize light exposure to reduce phototoxicity and photobleaching, especially for long-term imaging experiments.[4]
Visualizations
Mechanism of Action: Electrochromic Shift
Caption: Electrochromic mechanism of RH 795 voltage sensitivity.
Experimental Workflow for In Vitro Brain Slice Imaging
Caption: Workflow for in vitro neuronal imaging with RH 795.
Conclusion
RH 795 stands as a valuable tool for neuroscientists, offering a means to optically record neuronal activity with high temporal resolution. Its mechanism of action, based on the electrochromic effect, allows for the direct visualization of membrane potential dynamics. While a comprehensive quantitative characterization of its photophysical properties remains an area for further investigation, its qualitative advantages, such as lower phototoxicity and bleaching, make it particularly suitable for long-term imaging studies. The protocols outlined in this guide provide a foundation for the successful application of RH 795 in both in vitro and in vivo experimental paradigms, paving the way for new discoveries in neuronal function and dysfunction.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of two voltage-sensitive dyes and their suitability for long-term imaging of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. In vitro functional imaging in brain slices using fast voltage-sensitive dye imaging combined with whole-cell patch recording - PMC [pmc.ncbi.nlm.nih.gov]
